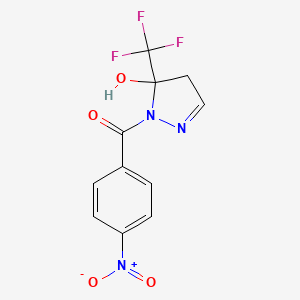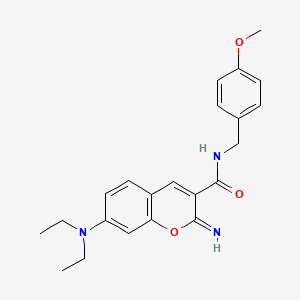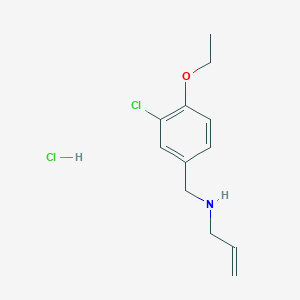![molecular formula C20H14ClF2NOS B4848267 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide](/img/structure/B4848267.png)
4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide
描述
4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide, also known as ML239, is a small molecule that has been identified as a potential therapeutic agent for various diseases. It belongs to the class of benzamides and has been studied extensively for its mechanism of action and pharmacological properties.
科学研究应用
4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties and has been tested in vitro and in vivo for its efficacy against various cancer cell lines. It has also been studied for its potential use in treating Alzheimer's disease and has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the disease. 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has also been shown to have anti-inflammatory properties and has been tested in animal models for its efficacy in treating inflammatory diseases.
作用机制
The mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in disease processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer properties, and 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide is believed to work through this mechanism. 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function. This is believed to be the mechanism through which 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide exerts its neuroprotective effects in Alzheimer's disease.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is believed to be the mechanism through which it exerts its anticancer properties. 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has also been shown to increase the levels of acetylcholine in the brain, which is believed to be the mechanism through which it exerts its neuroprotective effects in Alzheimer's disease. 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized, and its mechanism of action is well understood. It has been shown to have anticancer and neuroprotective properties, which make it a promising therapeutic agent for various diseases. However, there are also limitations to using 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide in lab experiments. It has not been tested extensively in humans, and its safety profile is not fully understood. It may also have off-target effects that could limit its usefulness as a therapeutic agent.
未来方向
There are several future directions for research on 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to test 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide in human clinical trials to determine its safety and efficacy in treating various diseases. Finally, research could focus on developing analogs of 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide that have improved pharmacological properties, such as increased potency or decreased toxicity.
属性
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2,6-difluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NOS/c21-15-8-10-16(11-9-15)26-12-13-4-6-14(7-5-13)20(25)24-19-17(22)2-1-3-18(19)23/h1-11H,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOZFDPCFBALJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,6-difluorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-methyl-9-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4848205.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B4848208.png)

![N-[4-({2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4848231.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B4848250.png)

![N-bicyclo[2.2.1]hept-2-yl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4848275.png)
![3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4848278.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4848285.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4848295.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4848297.png)
![3-fluoro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4848302.png)